molecular formula C20H29N5 B11253722 1-[4-(propan-2-yl)phenyl]-5-[1-(pyrrolidin-1-yl)cyclohexyl]-1H-tetrazole

1-[4-(propan-2-yl)phenyl]-5-[1-(pyrrolidin-1-yl)cyclohexyl]-1H-tetrazole

Cat. No.: B11253722
M. Wt: 339.5 g/mol
InChI Key: IMFYWNWAGJACGS-UHFFFAOYSA-N
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Description

1-[4-(propan-2-yl)phenyl]-5-[1-(pyrrolidin-1-yl)cyclohexyl]-1H-tetrazole is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(propan-2-yl)phenyl]-5-[1-(pyrrolidin-1-yl)cyclohexyl]-1H-tetrazole typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Cyclohexyl group introduction: The cyclohexyl group can be introduced via a Grignard reaction or a similar organometallic reaction.

    Pyrrolidine moiety attachment: This step involves the nucleophilic substitution of a suitable leaving group with pyrrolidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(propan-2-yl)phenyl]-5-[1-(pyrrolidin-1-yl)cyclohexyl]-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(propan-2-yl)phenyl]-5-[1-(pyrrolidin-1-yl)cyclohexyl]-1H-tetrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(propan-2-yl)phenyl]-1H-tetrazole: Lacks the cyclohexyl and pyrrolidine groups, resulting in different chemical and biological properties.

    5-[1-(pyrrolidin-1-yl)cyclohexyl]-1H-tetrazole: Similar structure but without the isopropylphenyl group.

    1-[4-(propan-2-yl)phenyl]-5-(cyclohexyl)-1H-tetrazole: Lacks the pyrrolidine moiety.

Uniqueness

1-[4-(propan-2-yl)phenyl]-5-[1-(pyrrolidin-1-yl)cyclohexyl]-1H-tetrazole is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activity. The presence of the tetrazole ring, cyclohexyl group, and pyrrolidine moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H29N5

Molecular Weight

339.5 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)-5-(1-pyrrolidin-1-ylcyclohexyl)tetrazole

InChI

InChI=1S/C20H29N5/c1-16(2)17-8-10-18(11-9-17)25-19(21-22-23-25)20(12-4-3-5-13-20)24-14-6-7-15-24/h8-11,16H,3-7,12-15H2,1-2H3

InChI Key

IMFYWNWAGJACGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)N4CCCC4

Origin of Product

United States

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